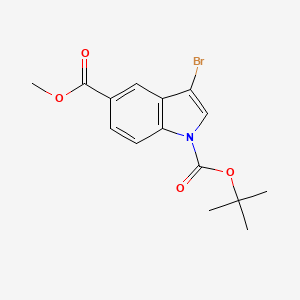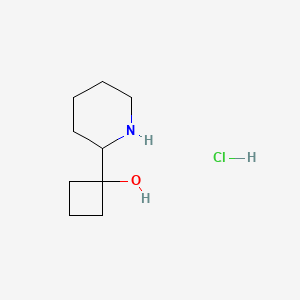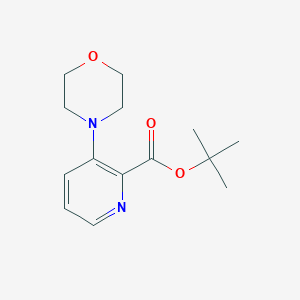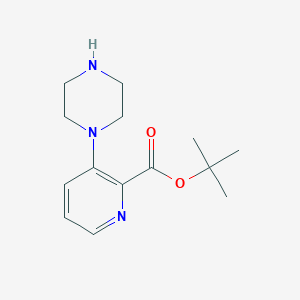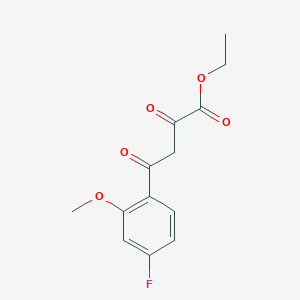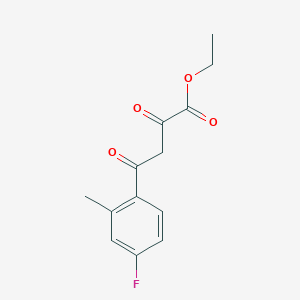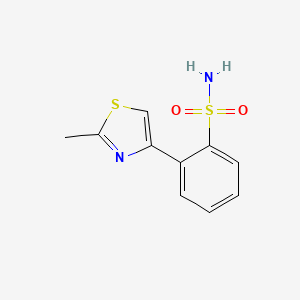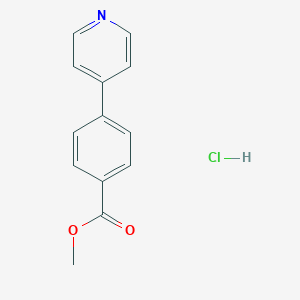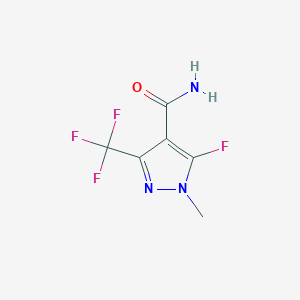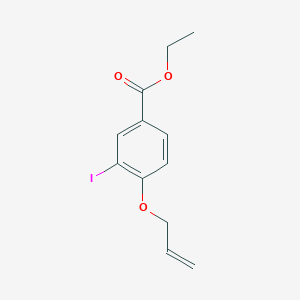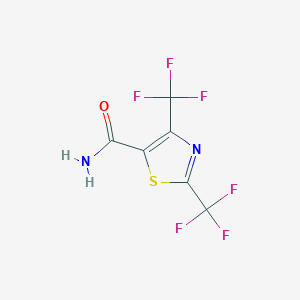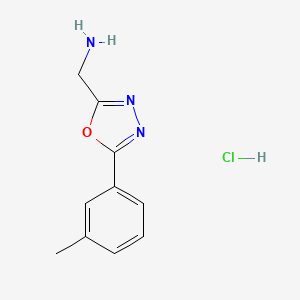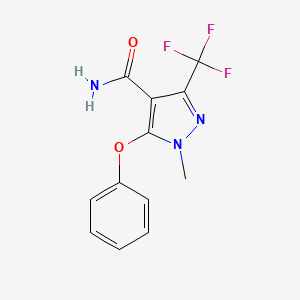
1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, a phenoxy group, and a carboxylic acid amide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.
Substitution: Substitution reactions can introduce new substituents at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for antifungal and antimicrobial agents.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism by which 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity to biological targets, such as enzymes or receptors. The specific pathways involved may vary depending on the application, but they often involve interactions with key biological molecules.
相似化合物的比较
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid amide
Uniqueness: 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide stands out due to its combination of functional groups, which can impart unique chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, while the phenoxy group can provide additional binding interactions.
属性
IUPAC Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-18-11(20-7-5-3-2-4-6-7)8(10(16)19)9(17-18)12(13,14)15/h2-6H,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBUYGXXKKJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
